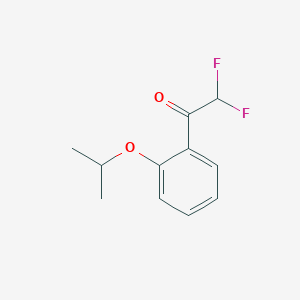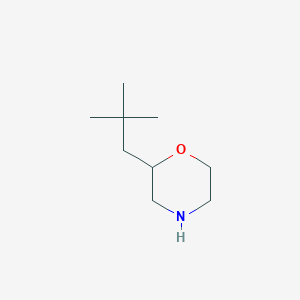
2-(2,2-Dimethylpropyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethylpropyl)morpholine is a chemical compound with the molecular formula C9H19NO. It is a derivative of morpholine, a heterocyclic amine featuring both nitrogen and oxygen atoms in its ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylpropyl)morpholine typically involves the reaction of morpholine with 2,2-dimethylpropyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base to deprotonate morpholine, followed by the addition of 2,2-dimethylpropyl bromide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,2-Dimethylpropyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethylpropyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dimethylpropyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of various biochemical pathways, depending on its structural modifications. The compound’s effects are mediated through binding to active sites on target proteins, altering their activity and leading to downstream biological effects .
Comparación Con Compuestos Similares
Morpholine: The parent compound, widely used in organic synthesis and as a solvent.
N-Methylmorpholine: A derivative with a methyl group, used as a catalyst and solvent.
N-Ethylmorpholine: Another derivative with an ethyl group, used in similar applications.
Uniqueness: 2-(2,2-Dimethylpropyl)morpholine is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct steric and electronic properties. This modification can enhance its reactivity and specificity in chemical reactions, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
2-(2,2-dimethylpropyl)morpholine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)6-8-7-10-4-5-11-8/h8,10H,4-7H2,1-3H3 |
Clave InChI |
ZZOVQLMZSVTWEL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1CNCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


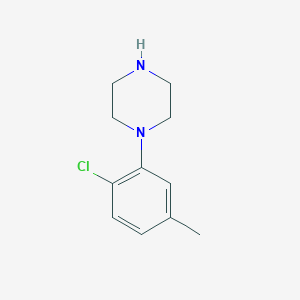
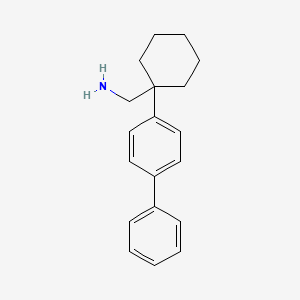
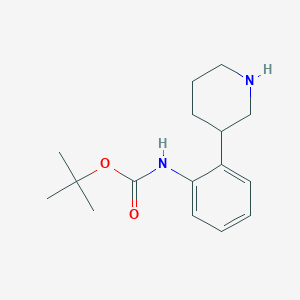

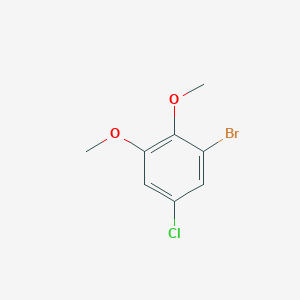
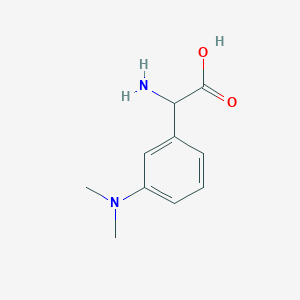
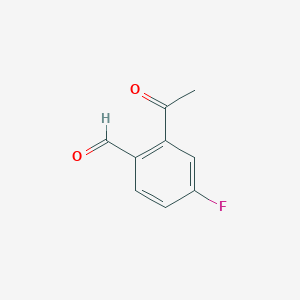


![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B13604889.png)
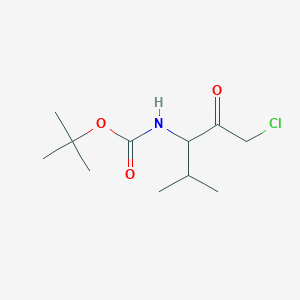
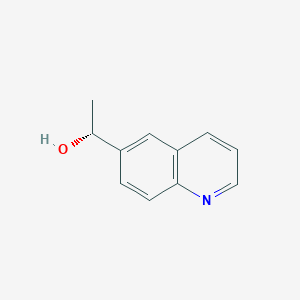
![tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13604899.png)
